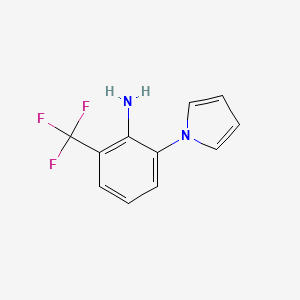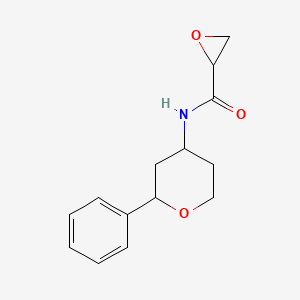
N-(2-Phenyloxan-4-yl)oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Phenyloxan-4-yl)oxirane-2-carboxamide, also known as 2-POC, is a chemical compound that has gained attention in the scientific community for its potential applications in medicinal chemistry. This compound belongs to the class of oxiranes, which are characterized by a three-membered ring containing one oxygen and two carbon atoms. In
Mécanisme D'action
The mechanism of action of N-(2-Phenyloxan-4-yl)oxirane-2-carboxamide is not fully understood. However, it has been suggested that the compound may exert its anti-tumor effects by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
N-(2-Phenyloxan-4-yl)oxirane-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, it has been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-Phenyloxan-4-yl)oxirane-2-carboxamide in lab experiments is its high potency and selectivity towards cancer cells. However, the compound has a low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways.
Orientations Futures
There are several potential future directions for research on N-(2-Phenyloxan-4-yl)oxirane-2-carboxamide. One area of interest is the development of more efficient synthesis methods to produce the compound on a larger scale. Additionally, further studies are needed to fully elucidate the mechanism of action and identify specific pathways that can be targeted for therapeutic purposes. Finally, the compound's potential as a treatment for other diseases, such as inflammatory and neurodegenerative disorders, should be explored.
In conclusion, N-(2-Phenyloxan-4-yl)oxirane-2-carboxamide is a promising compound that has shown potential for use in medicinal chemistry. Its anti-tumor, anti-inflammatory, and anti-oxidant properties make it a candidate for the treatment of a variety of diseases. While there are still many questions to be answered about its mechanism of action and potential applications, the future looks bright for this promising compound.
Méthodes De Synthèse
The synthesis of N-(2-Phenyloxan-4-yl)oxirane-2-carboxamide can be achieved through a multi-step process. One of the most common methods involves the reaction of 2-phenyloxirane with phosgene followed by the addition of ammonia to form the desired product. This method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
N-(2-Phenyloxan-4-yl)oxirane-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit promising anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N-(2-phenyloxan-4-yl)oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(13-9-18-13)15-11-6-7-17-12(8-11)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKUMCYIYSHXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1NC(=O)C2CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenyloxan-4-yl)oxirane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

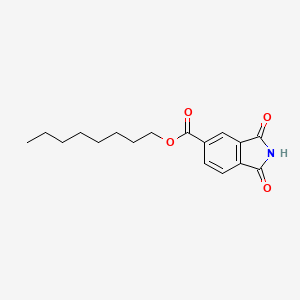
![2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2762793.png)
![4-(2,6-difluorobenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2762795.png)
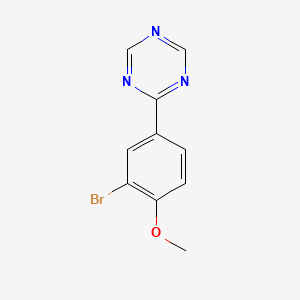

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2762801.png)
![[(3-Bromophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2762803.png)
![N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide](/img/structure/B2762806.png)
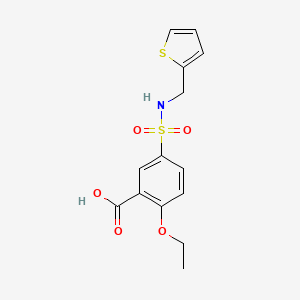
![6-(3,4-Dimethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2762808.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2762809.png)
